molecular formula C21H25N3O5S B2642976 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine CAS No. 2310127-76-3

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine

Cat. No.: B2642976
CAS No.: 2310127-76-3
M. Wt: 431.51
InChI Key: UTYBETDUHUEUJP-UHFFFAOYSA-N
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Description

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cyclopenta[c]pyridazine moiety with a benzodioxine sulfonyl piperidine, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopenta[c]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.

    Attachment of the benzodioxine moiety:

    Formation of the piperidine ring: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction involving the appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine include other cyclopenta[c]pyridazine derivatives and benzodioxine sulfonyl piperidine compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties

Properties

IUPAC Name

3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c25-30(26,17-4-5-19-20(13-17)28-11-10-27-19)24-8-6-15(7-9-24)14-29-21-12-16-2-1-3-18(16)22-23-21/h4-5,12-13,15H,1-3,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYBETDUHUEUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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